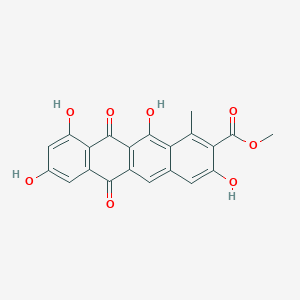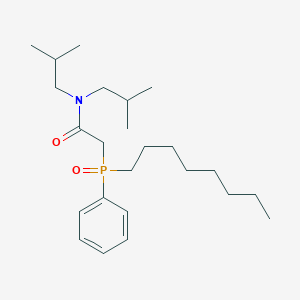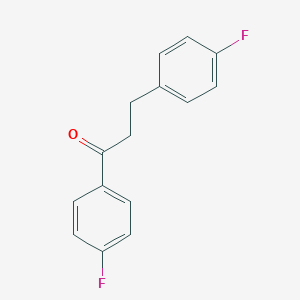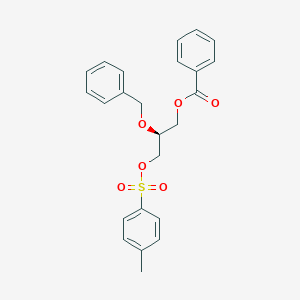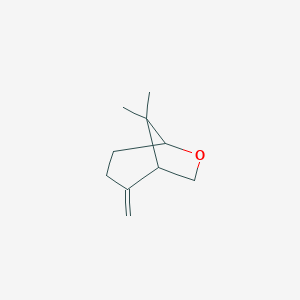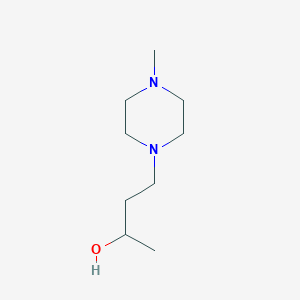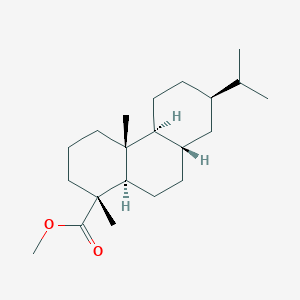![molecular formula C10H16O B034496 Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) CAS No. 108439-12-9](/img/structure/B34496.png)
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI), also known as Isopropylideneacetone, is a chemical compound with the molecular formula C11H18O. It is a cyclic ketone that is widely used in the field of organic chemistry as a reagent and intermediate.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) is not well understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amines, alcohols, and thiols. It has also been shown to undergo Michael addition reactions with enolates and other nucleophiles.
Efectos Bioquímicos Y Fisiológicos
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to exhibit cytotoxic activity against cancer cells, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective reagent for organic synthesis. It is also stable and easy to handle, making it a convenient reagent for use in the laboratory. However, Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) has some limitations. It is highly reactive and can be difficult to control in certain reactions. It can also be toxic and should be handled with care.
Direcciones Futuras
There are several future directions for research on Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI). One area of research could be the development of new synthetic methods for the production of Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) that are more efficient and environmentally friendly. Another area of research could be the investigation of the biological activity of Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) and its potential as a lead compound for drug discovery. Additionally, research could focus on the development of new applications for Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) in areas such as materials science and catalysis.
Métodos De Síntesis
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) can be synthesized by reacting acetone with tert-butyl acetylene in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which involves the insertion of the acetylene into the C-C bond of the cyclopropyl group. The resulting product is then treated with hydrochloric acid to remove the protecting group, yielding Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) in high yield and purity.
Aplicaciones Científicas De Investigación
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) has been shown to exhibit biological activity, making it a potential lead compound for drug discovery.
Propiedades
Número CAS |
108439-12-9 |
|---|---|
Nombre del producto |
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-(2-tert-butyl-3-methylcycloprop-2-en-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-6-8(7(2)11)9(6)10(3,4)5/h8H,1-5H3 |
Clave InChI |
RUHAATKCKWUNIX-UHFFFAOYSA-N |
SMILES |
CC1=C(C1C(=O)C)C(C)(C)C |
SMILES canónico |
CC1=C(C1C(=O)C)C(C)(C)C |
Sinónimos |
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



